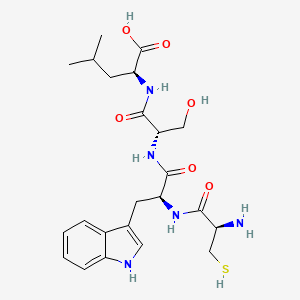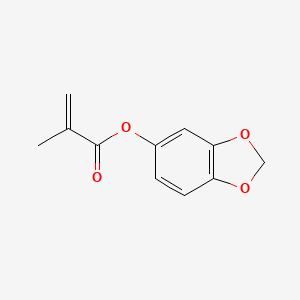
2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate typically involves the esterification of 2H-1,3-benzodioxol-5-yl acetic acid with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate is unique due to its specific ester functional group and the presence of the benzodioxole ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
925454-55-3 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H10O4/c1-7(2)11(12)15-8-3-4-9-10(5-8)14-6-13-9/h3-5H,1,6H2,2H3 |
InChI Key |
WVGIKLSPFPUOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)
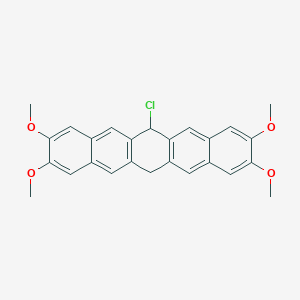


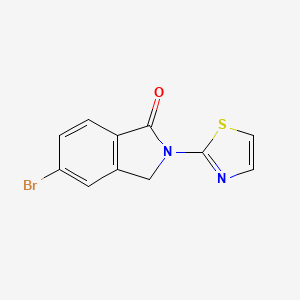
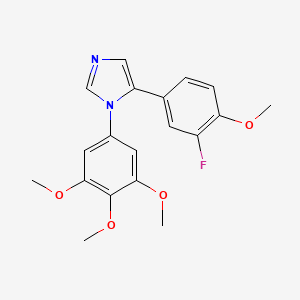
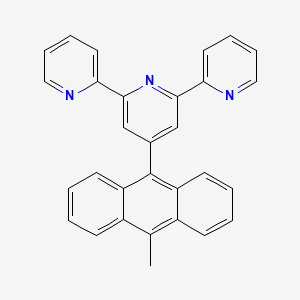
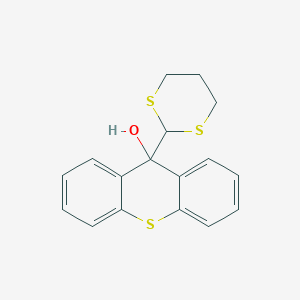
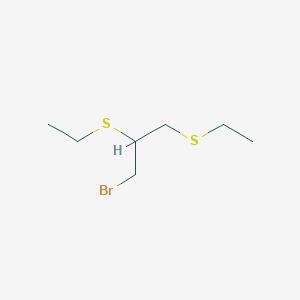
![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
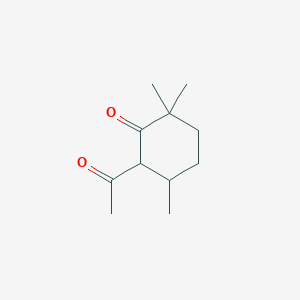
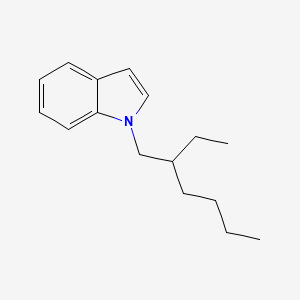
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
